![molecular formula C20H17ClN4O4S2 B2974478 ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392293-11-7](/img/structure/B2974478.png)

ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

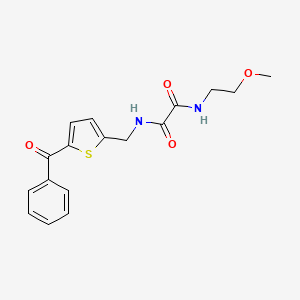

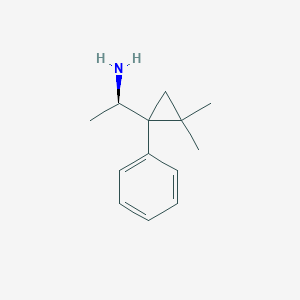

The compound “Ethyl 4-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The molecule also contains a chlorobenzoyl group, an acetyl group, and an ethyl benzoate group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The thiadiazole ring, chlorobenzoyl group, acetyl group, and ethyl benzoate group contribute to the overall structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

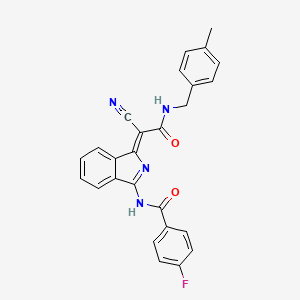

This compound belongs to a class of chemicals that have been synthesized and characterized for their potential applications in the field of antimicrobial and antifungal activities. For instance, research has demonstrated the synthesis of new quinazolines that could serve as potential antimicrobial agents, showcasing the broader category of compounds including Ethyl 4-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate and how they can be utilized in medicinal chemistry for targeting microbial infections (Desai, Shihora, & Moradia, 2007).

Antimicrobial and Antifungal Activities

Compounds with the 1,3,4-thiadiazol moiety have been extensively studied for their antimicrobial properties. Research has shown that derivatives of the 1,3,4-thiadiazol, similar in structure to Ethyl 4-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate, exhibit moderate antimicrobial activity against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014). This highlights the compound's relevance in developing new antimicrobial therapies.

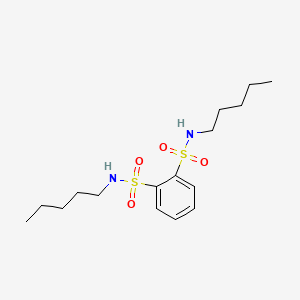

Chemical and Biological Properties

The broader research into compounds containing the thiadiazole moiety includes investigations into their chemical reactivity, biological activities, and potential applications in disease treatment. Studies have explored the synthesis of various derivatives, examining their structure-activity relationships, and evaluating their potential as therapeutic agents in fields such as antitumor, antiviral, and antiulcer treatments. These studies demonstrate the compound's versatility and potential in drug development (Zee-Cheng & Cheng, 1979).

Wirkmechanismus

Target of Action

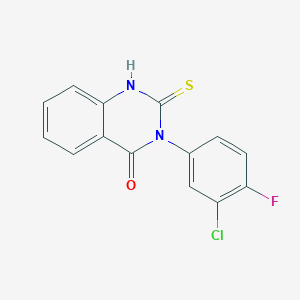

A similar compound, a benzoic acid derivative, has been shown to inhibit the enzyme trans-sialidase . Trans-sialidase is a key enzyme in the life cycle of certain parasites, making it a potential target for anti-parasitic drugs .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory effects on the enzyme trans-sialidase . This suggests that the compound may interact with its target by binding to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

Given the potential inhibition of trans-sialidase, it’s plausible that the compound could disrupt the life cycle of certain parasites, affecting their ability to infect host cells .

Result of Action

If the compound does indeed inhibit trans-sialidase, it could potentially disrupt the life cycle of certain parasites, preventing them from infecting host cells .

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O4S2/c1-2-29-18(28)13-5-9-15(10-6-13)22-16(26)11-30-20-25-24-19(31-20)23-17(27)12-3-7-14(21)8-4-12/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOPHNPNWGOKMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2974400.png)

![5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2974403.png)

![rac-[(2R,3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrol-2-yl]methanol hydrochloride](/img/structure/B2974410.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974415.png)